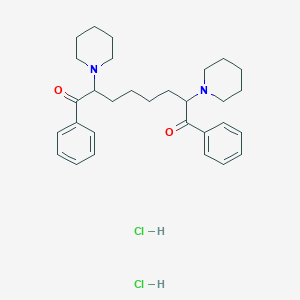![molecular formula C16H15F3N2O3 B6127197 N-cyclobutyl-2-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B6127197.png)
N-cyclobutyl-2-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-oxazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclobutyl-2-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-oxazole-4-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a synthetic molecule that is commonly referred to as CX-4945.
Mecanismo De Acción
CX-4945 exerts its pharmacological effects by binding to the ATP-binding pocket of CK2 and inhibiting its activity. This leads to the disruption of various cellular processes that are regulated by CK2, ultimately leading to cell death in cancer cells.
Biochemical and Physiological Effects:
CX-4945 has been shown to have various biochemical and physiological effects in cells. In addition to inhibiting CK2 activity, CX-4945 has also been shown to affect other signaling pathways involved in cell growth and survival. It has been reported to induce DNA damage and inhibit DNA repair mechanisms in cancer cells, leading to cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using CX-4945 in lab experiments is its specificity towards CK2. This allows researchers to selectively target CK2 activity without affecting other cellular processes. However, one of the limitations of using CX-4945 is its potential toxicity towards normal cells. It is important to carefully evaluate the dose and duration of treatment when using CX-4945 in lab experiments.
Direcciones Futuras
There are numerous future directions for the research on CX-4945. One of the areas of interest is the development of CX-4945 as a therapeutic agent for cancer treatment. Clinical trials are currently underway to evaluate the safety and efficacy of CX-4945 in cancer patients. Another area of interest is the identification of new targets for CX-4945. Recent studies have shown that CX-4945 may also inhibit the activity of other protein kinases, such as PIM1 and AKT, which are involved in various cellular processes. Further research is needed to fully understand the potential of CX-4945 as a therapeutic agent and to identify new targets for its activity.
In conclusion, CX-4945 is a synthetic molecule that has gained significant attention in scientific research due to its potential applications in various fields. Its specificity towards CK2 makes it a promising therapeutic agent for cancer treatment. However, further research is needed to fully understand its pharmacological effects and to identify new targets for its activity.
Métodos De Síntesis
The synthesis of CX-4945 involves a multistep process that includes the reaction of various reagents and catalysts. The starting material for the synthesis is 4-chloro-3-nitrobenzoic acid, which is then converted into the corresponding amide by reacting with cyclobutylamine. The amide is then subjected to a series of reactions, including reduction, methylation, and cyclization, to form the final product.
Aplicaciones Científicas De Investigación
CX-4945 has been extensively studied for its potential applications in cancer research. It has been shown to inhibit the activity of a protein kinase called casein kinase 2 (CK2), which is involved in various cellular processes such as cell growth, differentiation, and apoptosis. Inhibition of CK2 activity by CX-4945 has been shown to induce cell death in cancer cells, making it a potential therapeutic agent for cancer treatment.
Propiedades
IUPAC Name |
N-cyclobutyl-2-[[3-(trifluoromethyl)phenoxy]methyl]-1,3-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N2O3/c17-16(18,19)10-3-1-6-12(7-10)23-9-14-21-13(8-24-14)15(22)20-11-4-2-5-11/h1,3,6-8,11H,2,4-5,9H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLOXEAFPMZCOOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NC(=O)C2=COC(=N2)COC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-{1-[(2-methyl-3-pyridinyl)carbonyl]-3-pyrrolidinyl}-1-piperidinyl)pyrimidine](/img/structure/B6127128.png)
![2-(1-methyl-4-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B6127135.png)
![4-[(3-methylphenyl)sulfonyl]-4-phenyl-2-butanone](/img/structure/B6127140.png)
![2-cyano-3-[5-(2,4-dichlorophenyl)-2-furyl]-N-(2-hydroxyphenyl)acrylamide](/img/structure/B6127147.png)
![1-(3,3-dimethylbutanoyl)-N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-2-piperidinecarboxamide](/img/structure/B6127160.png)
![N-(2,4-dichlorophenyl)-2-(2-{[1-(4-fluorophenyl)ethylidene]hydrazono}-4-hydroxy-2,5-dihydro-1,3-thiazol-5-yl)acetamide](/img/structure/B6127161.png)

![N-[5-(3-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-N'-(3-methoxyphenyl)urea](/img/structure/B6127169.png)
![1-[3-(4-{[(2-fluorobenzyl)amino]methyl}-2-methoxyphenoxy)-2-hydroxypropyl]-4-piperidinol](/img/structure/B6127171.png)
![1-{[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetyl}-4-piperidinecarboxylic acid](/img/structure/B6127175.png)
![N-benzyl-N-methyl-1-[3-(1H-tetrazol-1-yl)propanoyl]-3-piperidinamine](/img/structure/B6127180.png)
![2-[1-(4-fluorobenzyl)-4-(4-pyridinylmethyl)-2-piperazinyl]ethanol](/img/structure/B6127184.png)
![N-[2-(1H-imidazol-1-yl)-1-phenylethyl]-2-(4-methoxyphenyl)acetamide trifluoroacetate](/img/structure/B6127185.png)
![N-[3-(2-chlorophenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-2-furamide](/img/structure/B6127189.png)